molecular formula C5H9NO2 B12648225 N-(Hydroxymethyl)-N-vinylacetamide CAS No. 83579-26-4

N-(Hydroxymethyl)-N-vinylacetamide

Cat. No.: B12648225
CAS No.: 83579-26-4
M. Wt: 115.13 g/mol
InChI Key: RTXGMZRJRSWDRN-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)-N-vinylacetamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both hydroxymethyl and vinyl groups attached to an acetamide backbone, making it a versatile molecule for chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxymethyl)-N-vinylacetamide typically involves the reaction of vinylacetamide with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which then reacts with the vinyl group to form the final product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide, to facilitate the hydroxymethylation process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)-N-vinylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Hydroxymethyl)-N-vinylacetamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which N-(Hydroxymethyl)-N-vinylacetamide exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxymethyl group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their structure and function. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials .

Comparison with Similar Compounds

Uniqueness: N-(Hydroxymethyl)-N-vinylacetamide is unique due to the presence of both hydroxymethyl and vinyl groups, which confer a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .

Properties

CAS No.

83579-26-4

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

N-ethenyl-N-(hydroxymethyl)acetamide

InChI

InChI=1S/C5H9NO2/c1-3-6(4-7)5(2)8/h3,7H,1,4H2,2H3

InChI Key

RTXGMZRJRSWDRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CO)C=C

Origin of Product

United States

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